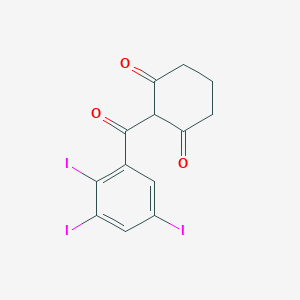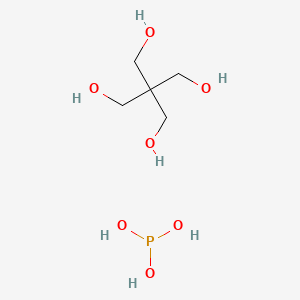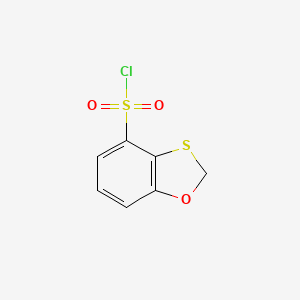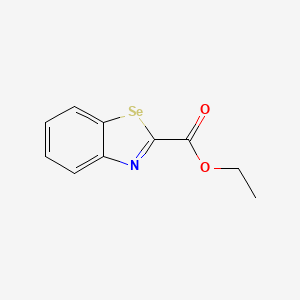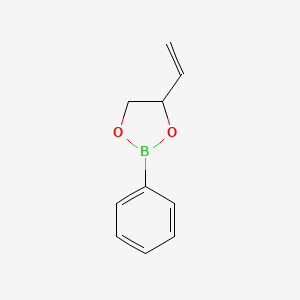
4-Ethenyl-2-phenyl-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethenyl-2-phenyl-1,3,2-dioxaborolane is an organoboron compound that features a boron atom within a dioxaborolane ring. This compound is notable for its utility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. The presence of both ethenyl and phenyl groups makes it a versatile reagent in various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Ethenyl-2-phenyl-1,3,2-dioxaborolane can be synthesized through several methods. . The reaction conditions typically include a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions using similar reagents and catalysts. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethenyl-2-phenyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or esters.
Reduction: Reduction reactions can convert it into corresponding boranes.
Substitution: It participates in substitution reactions, particularly in the presence of transition metal catalysts.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or sodium perborate are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Palladium or nickel catalysts are often employed in substitution reactions, with solvents like THF or dimethylformamide (DMF).
Major Products
The major products formed from these reactions include various boronic acids, boranes, and substituted dioxaborolanes, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4-Ethenyl-2-phenyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Biology: The compound is used in the development of boron-containing drugs and as a tool in biochemical assays.
Medicine: It plays a role in the synthesis of pharmaceuticals, particularly in the creation of boron-based drugs with potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 4-Ethenyl-2-phenyl-1,3,2-dioxaborolane in chemical reactions involves the formation of a boron-carbon bond, which facilitates various transformations. In Suzuki-Miyaura coupling, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product. The boron atom acts as a Lewis acid, coordinating with nucleophiles and facilitating the reaction .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane
- Phenylboronic acid pinacol ester
- 2-Phenyl-1,3,2-dioxaborolane
Uniqueness
4-Ethenyl-2-phenyl-1,3,2-dioxaborolane is unique due to the presence of both ethenyl and phenyl groups, which enhance its reactivity and versatility in organic synthesis. Compared to similar compounds, it offers distinct advantages in terms of reaction efficiency and product selectivity .
Propriétés
Numéro CAS |
89543-85-1 |
|---|---|
Formule moléculaire |
C10H11BO2 |
Poids moléculaire |
174.01 g/mol |
Nom IUPAC |
4-ethenyl-2-phenyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C10H11BO2/c1-2-10-8-12-11(13-10)9-6-4-3-5-7-9/h2-7,10H,1,8H2 |
Clé InChI |
SMXFGNVLJUXATP-UHFFFAOYSA-N |
SMILES canonique |
B1(OCC(O1)C=C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-[(4-Methoxyphenyl)tellanyl]hexahydro-1-benzofuran-2(3H)-one](/img/structure/B14390128.png)
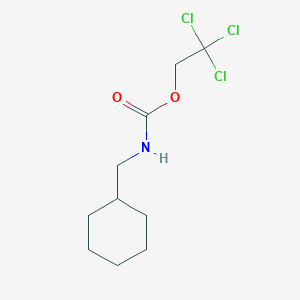


![1-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]propan-2-one](/img/structure/B14390145.png)

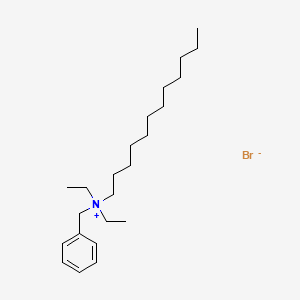
![[Hydroxy(4-methylphenyl)methyl]phosphonic acid](/img/structure/B14390174.png)
![1,4-Dioxaspiro[4.7]dodecan-6-one](/img/structure/B14390176.png)
![2-{[5-Oxo-4-(2-phenylhydrazinylidene)octyl]carbamoyl}benzoic acid](/img/structure/B14390189.png)
